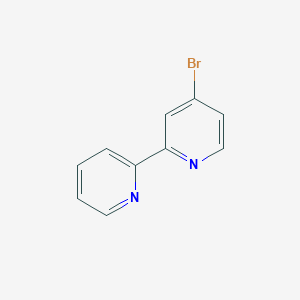

4-Bromo-2,2'-bipyridine

Overview

Description

4-Bromo-2,2’-bipyridine is used as a reagent in the synthesis of benzodifuran-based ruthenium dyes, which show high efficiency of energy conversion when used in thin film dye-sensitized solar cells .

Synthesis Analysis

An improved and simplified synthetic method for 4-bromo-2,2’-bipyridine has opened a way to the synthesis of the model compounds of polymer . This synthesis involves homo and heterocoupling of pyridine derivatives in the presence of a catalyst .Molecular Structure Analysis

The molecular formula of 4-Bromo-2,2’-bipyridine is C10H7BrN2 . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis

The synthesis of 4-bromo-2,2’-bipyridine involves several chemical reactions. For instance, the reaction of 2,2’-bipyridine with m-chloroperbenzoic acid in chloroform forms 2,2’-bipyridyl-1-oxide . More details about the chemical reactions involved in the synthesis can be found in the referenced papers .Physical And Chemical Properties Analysis

4-Bromo-2,2’-bipyridine is a solid at 20°C . More detailed physical and chemical properties can be found on resources like ChemSpider and other chemical databases .Scientific Research Applications

Synthesis of Bipyridine Derivatives

4-Bromo-2,2’-bipyridine is a starting material or precursor for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . It is used in the synthesis of bipyridine derivatives, which are extensively used as fundamental components in various applications .

Transition-Metal Catalysis

Bipyridines and their derivatives, including 4-Bromo-2,2’-bipyridine, are extensively used as ligands in transition-metal catalysis . They strongly coordinate with metal centers, which is a key characteristic in catalysis .

Photosensitizers

4-Bromo-2,2’-bipyridine is used in the synthesis of photosensitizers . Photosensitizers are molecules that produce a chemical change in another molecule in a photochemical process.

Viologens

Viologens are a family of compounds used in a variety of applications, including herbicides and dyes. 4-Bromo-2,2’-bipyridine is used in the synthesis of viologens .

Supramolecular Structures

4-Bromo-2,2’-bipyridine is used in the synthesis of supramolecular structures . These structures involve a set of molecules bound together by non-covalent bonds, which have potential applications in nanotechnology and materials science.

Synthesis of Low-Molecular-Weight Model Compounds

An improved and simplified synthetic method for 4-Bromo-2,2’-bipyridine has opened a way to the synthesis of low-molecular-weight model compounds . These model compounds help in understanding the effective conjugation segment of certain polymers .

Synthesis of Complexes of Ruthenium

4-Bromo-2,2’-bipyridine can be used in the synthesis of complexes of ruthenium . These complexes have various applications in catalysis and photovoltaics .

Increasing Solubility of Complexes

4-Bromo-2,2’-bipyridine is used in the synthesis of ligands that bear a long chain for the purpose of increasing the solubility of the final complex . This is particularly useful in the field of materials science where solubility plays a crucial role .

Safety And Hazards

properties

IUPAC Name |

4-bromo-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOXFIBXWCCICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477320 | |

| Record name | 4-bromo-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,2'-bipyridine | |

CAS RN |

14162-95-9 | |

| Record name | 4-bromo-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Bromo-2,2'-bipyridine a valuable building block in materials chemistry?

A1: 4-Bromo-2,2'-bipyridine is a versatile building block due to its bromo substituent, which readily participates in various cross-coupling reactions, such as the Suzuki reaction [, ]. This enables the attachment of diverse functional groups and the creation of complex molecular architectures, including ligands for metal complexes and building blocks for polymers.

Q2: How does the structure of 4-Bromo-2,2'-bipyridine contribute to the properties of its platinum(II) complex?

A2: In the platinum(II) complex Pt(4-Brbpy)(C≡CC6H5)2 (where 4-Brbpy = 4-Bromo-2,2'-bipyridine) [], the 4-Brbpy ligand plays a crucial role in the observed thermo- and mechanochromic properties. The bromo substituent influences the packing of the molecules in the crystal lattice, ultimately affecting the energy levels involved in the electronic transitions responsible for luminescence.

Q3: What interesting phenomena were observed in the solid-state Pt(4-Brbpy)(C≡CC6H5)2 complex?

A3: The solid-state Pt(4-Brbpy)(C≡CC6H5)2 complex exhibits reversible thermo- and mechanochromic luminescence []. Heating or grinding the crystalline complex induces a dramatic red shift in its emission color, accompanied by a transition to an amorphous phase. This shift is attributed to the conversion from a mixed 3MLCT/3LLCT excited state to a 3MMLCT triplet state.

Q4: Can the original luminescence of the Pt(4-Brbpy)(C≡CC6H5)2 complex be restored?

A4: Yes, the original yellow-green emission of the Pt(4-Brbpy)(C≡CC6H5)2 complex can be restored by exposing the amorphous, red-emitting form to organic vapors []. This exposure induces recrystallization, reverting the complex to its original crystalline state and luminescent properties.

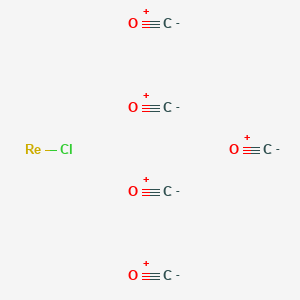

Q5: How is 4-Bromo-2,2'-bipyridine used in the development of improved catalysts for carbon dioxide reduction?

A5: 4-Bromo-2,2'-bipyridine serves as a key component in the synthesis of ligands for rhenium complexes investigated as catalysts for carbon dioxide reduction []. By attaching a terthiophene unit to 4-Bromo-2,2'-bipyridine via Sonogashira coupling, researchers can synthesize ligands that enhance the catalytic activity of the resulting rhenium complexes. These findings contribute to the ongoing development of efficient and sustainable catalysts for converting CO2 into valuable chemicals and fuels.

Q6: Are there any alternative synthetic routes for 4-Bromo-2,2'-bipyridine that offer improvements?

A6: Yes, research has focused on improving the synthesis of 4-Bromo-2,2'-bipyridine. One study describes a simplified and higher-yielding synthetic method compared to previous protocols []. This improved synthesis facilitates the preparation of 4-Bromo-2,2'-bipyridine derivatives, enabling further exploration of their applications in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)